2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Description
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C24H20BrN3O2 and its molecular weight is 462.347. The purity is usually 95%.
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Scientific Research Applications
Pharmacological Properties
Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives, which include the compound , are very important heterocyclic compounds with a wide range of interesting biological activities . They have huge potential in drug discovery and have inspired a wide array of synthetic work .
Anticancer Activities
These compounds have been evaluated for their in vitro antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and lung carcinoma (A549) .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which include the compound , are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
Synthesis Procedures
Several strategies toward the synthesis of 2-amino-4H-pyran-3-carbonitriles in racemic or enantiomerically pure form have been described . The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters .
Oral Bioavailability
All the compounds have a molecular weight of lower than 500, and the calculated topological polar surface area (TPSA) was less than 140 Å 2 (92.91–138.7), which suggests their good oral bioavailability .
Key Intermediates for Subsequent Transformations
Because of their orthogonal functional groups, these compounds can be considered as key intermediates for subsequent transformations .
properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2/c1-15-13-20-22(24(29)28(15)12-11-16-5-3-2-4-6-16)21(19(14-26)23(27)30-20)17-7-9-18(25)10-8-17/h2-10,13,21H,11-12,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNPVUCQHQZKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C(=O)N1CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
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